molecular formula C6H9NO4S B13410044 (4R)-1,3-thiazinane-2,4-dicarboxylic acid CAS No. 688735-57-1

(4R)-1,3-thiazinane-2,4-dicarboxylic acid

Cat. No.: B13410044
CAS No.: 688735-57-1
M. Wt: 191.21 g/mol
InChI Key: QANKCBUMRYXIRY-SYPWQXSBSA-N
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Description

(4R)-1,3-thiazinane-2,4-dicarboxylic acid is a chiral compound with a unique structure that includes a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1,3-thiazinane-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a diacid derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow reactors to ensure consistent product quality and yield. The use of continuous flow chemistry allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-1,3-thiazinane-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(4R)-1,3-thiazinane-2,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-1,3-thiazinane-2,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1,3-thiazinane-2,4-dicarboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.

    1,3-thiazolidine-2,4-dicarboxylic acid: A structurally related compound with a thiazolidine ring instead of a thiazinane ring.

Uniqueness

(4R)-1,3-thiazinane-2,4-dicarboxylic acid is unique due to its specific chiral configuration and the presence of the thiazinane ring. This configuration can lead to distinct reactivity and interactions compared to its enantiomer or other related compounds.

Properties

CAS No.

688735-57-1

Molecular Formula

C6H9NO4S

Molecular Weight

191.21 g/mol

IUPAC Name

(4R)-1,3-thiazinane-2,4-dicarboxylic acid

InChI

InChI=1S/C6H9NO4S/c8-5(9)3-1-2-12-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4?/m1/s1

InChI Key

QANKCBUMRYXIRY-SYPWQXSBSA-N

Isomeric SMILES

C1CSC(N[C@H]1C(=O)O)C(=O)O

Canonical SMILES

C1CSC(NC1C(=O)O)C(=O)O

Origin of Product

United States

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